N-(2-Bromo-5-fluorophenyl)pivalamide
Description
BenchChem offers high-quality N-(2-Bromo-5-fluorophenyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-fluorophenyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCRFHKDWNMPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732760 | |
| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885609-84-7 | |
| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the-Potential Biological Activity of N-(2-Bromo-5-fluorophenyl)pivalamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylpivalamide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel N-(2-Bromo-5-fluorophenyl)pivalamide derivatives. We delve into the rationale behind the molecular design, present detailed experimental protocols for assessing their potential as anticancer and anti-inflammatory agents, and outline a strategy for establishing a clear structure-activity relationship (SAR). This document serves as a roadmap for researchers aiming to explore the therapeutic potential of this promising class of compounds.
Introduction: Rationale and-Potential
The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The benzamide moiety is a key structural feature in numerous approved drugs, and its derivatives have shown promise as antitumor agents.[1][2][3] The incorporation of a pivalamide group can enhance metabolic stability and cellular permeability. Furthermore, the strategic placement of halogen atoms on the phenyl ring is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine, in particular, can improve metabolic stability, binding affinity, and bioavailability. Bromine can also contribute to enhanced binding interactions and provides a handle for further synthetic modification.
This guide focuses on the N-(2-bromo-5-fluorophenyl)pivalamide core, a scaffold that combines these advantageous features. We hypothesize that derivatives of this scaffold will exhibit significant biological activity, potentially as anticancer or anti-inflammatory agents, due to the established roles of similar halogenated compounds in these therapeutic areas.[4][5]
Synthesis and Characterization of Derivatives
The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives can be achieved through a straightforward and robust synthetic route. The general approach involves the acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride.
General Synthetic Protocol
A general method for the synthesis of the parent compound, N-(2-Bromo-5-fluorophenyl)pivalamide, is as follows:
-
Dissolution: Dissolve 2-bromo-5-fluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and add pivaloyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-(2-Bromo-5-fluorophenyl)pivalamide.
Further derivatization can be achieved by employing substituted anilines or by modifying the parent scaffold, for instance, through Suzuki cross-coupling reactions at the bromine position.[6]
Characterization
The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
In Silico Assessment: Predicting Biological Potential
Before embarking on extensive in vitro testing, computational methods can provide valuable insights into the potential biological activity and drug-likeness of the synthesized derivatives.
Molecular Docking
Molecular docking studies can predict the binding affinity and mode of interaction of the compounds with specific biological targets.[1][7] Based on the known activities of similar benzamide derivatives, potential targets for N-(2-Bromo-5-fluorophenyl)pivalamide derivatives include:
-
Histone Deacetylases (HDACs): Known targets for benzamide-containing anticancer agents.[2][3]
-
Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway.
-
Tumor-associated Kinases: Such as EGFR or VEGFR.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to assess the drug-likeness of the compounds.[8] Tools such as SwissADME can be used to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for P450 enzyme inhibition.[8]
In Vitro Biological Evaluation: A Step-by-Step Guide
The following protocols provide a framework for the initial screening of the synthesized derivatives for potential anticancer and anti-inflammatory activities.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][3]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the N-(2-Bromo-5-fluorophenyl)pivalamide derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.
Protocol:
-
Cell Treatment: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Screening
This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Commercially available COX-1 and COX-2 inhibition assay kits can be used to determine the selectivity of the compounds.
Protocol:
-
Follow the manufacturer's instructions for the specific kit used.
-
Incubate the respective enzyme (COX-1 or COX-2) with the test compounds and arachidonic acid (the substrate).
-
Measure the production of prostaglandin E₂ (PGE₂) to determine the enzyme activity.
-
Calculate the IC₅₀ values for both enzymes to assess the inhibitory potential and selectivity.
Structure-Activity Relationship (SAR) Analysis
A systematic SAR analysis is crucial for optimizing the lead compound.[9][10][11] By synthesizing and testing a series of derivatives with varied substituents at different positions of the phenyl ring, a clear understanding of the structural requirements for biological activity can be established.
Data Presentation: Hypothetical SAR Table for Anticancer Activity
| Compound | R1 | R2 | R3 | IC₅₀ (µM) on MCF-7 |
| 1 (Parent) | H | H | H | 15.2 |
| 2 | 4-OCH₃ | H | H | 8.5 |
| 3 | 4-Cl | H | H | 12.1 |
| 4 | H | 3-NO₂ | H | 25.8 |
| 5 | H | H | 5-CF₃ | 5.3 |
From this hypothetical data, one might infer that electron-donating groups at the para-position and electron-withdrawing groups at the meta-position of a substituent attached via Suzuki coupling at the bromine position could influence the anticancer activity.
Visualization of Workflows and Pathways
Experimental Workflow for Compound Screening
Caption: A generalized workflow for the discovery and initial evaluation of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the hypothetical inhibition of the EGFR signaling pathway by a pivalamide derivative.
Conclusion and Future Directions
The N-(2-Bromo-5-fluorophenyl)pivalamide scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a comprehensive, albeit initial, framework for exploring this potential. The systematic application of the described synthetic, computational, and in vitro methodologies will enable the identification of lead compounds with potent biological activity. Future work should focus on expanding the derivative library, elucidating the precise mechanism of action of the most promising candidates, and progressing them into in vivo models of disease. The structure-activity relationships established will be invaluable in guiding these future optimization efforts.
References
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- 11. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
An In-Depth Technical Guide to the Precursors and Starting Materials for N-(2-Bromo-5-fluorophenyl)pivalamide
Abstract
N-(2-Bromo-5-fluorophenyl)pivalamide is a chemical intermediate whose structural motifs are of significant interest in the development of complex molecules within the pharmaceutical and agrochemical sectors. The strategic combination of a halogenated aniline core with a sterically demanding pivaloyl group provides a unique scaffold for further chemical elaboration. This technical guide offers a comprehensive examination of the primary synthetic precursors to N-(2-Bromo-5-fluorophenyl)pivalamide: 2-Bromo-5-fluoroaniline and pivaloyl chloride . We will dissect the synthesis of these key starting materials, analyze the critical process parameters, and provide detailed, field-proven experimental protocols. The causality behind methodological choices is emphasized to equip researchers and process chemists with the foundational knowledge required for efficient and scalable synthesis.
Core Synthesis Strategy: Retrosynthetic Analysis
The synthesis of the target molecule, N-(2-Bromo-5-fluorophenyl)pivalamide, is most logically achieved via an amide bond formation. A retrosynthetic disconnection across the amide C-N bond reveals the two essential precursors: an amine (nucleophile) and an acyl chloride (electrophile).
Caption: Retrosynthetic analysis of N-(2-Bromo-5-fluorophenyl)pivalamide.
This guide will first explore the synthesis and sourcing of each precursor individually before detailing their final coupling reaction.
Precursor I: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)
2-Bromo-5-fluoroaniline is a versatile building block in organic chemistry, finding use in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation can be approached through several validated routes, each with distinct advantages concerning raw material availability, scalability, and purity profile.
Synthetic Pathways to 2-Bromo-5-fluoroaniline
Method A: Catalytic Hydrogenation of 2-Bromo-5-fluoronitrobenzene
This is a direct and often high-yielding method, contingent on the availability of the corresponding nitroaromatic precursor. The process involves the reduction of the nitro group to an amine using a catalyst.
-
Reaction Scheme: 2-bromo-5-fluoronitrobenzene is reduced in the presence of a catalyst like Raney nickel in a solvent such as methanol.[2][3] The use of a bromine inhibitor is recommended to prevent hydrodebromination, a common side reaction in catalytic hydrogenations of aryl bromides.[3]
Caption: Synthesis of 2-Bromo-5-fluoroaniline via nitro group reduction.
Method B: Multi-step Synthesis from 4-Fluoroaniline
-
Protection: The amine group of 4-fluoroaniline is first protected, typically through acylation with acetic anhydride to form 4-fluoroacetanilide. This step deactivates the ring slightly and directs subsequent electrophilic substitution.[4]
-
Nitration: The protected intermediate undergoes nitration, usually with a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce a nitro group ortho to the directing acetamido group, yielding 2-nitro-4-fluoroacetanilide.[4]
-
Sandmeyer-type Reaction (Diazotization-Bromination): The acetamido group is replaced by a bromine atom. This is achieved by treating 2-nitro-4-fluoroacetanilide with sodium nitrite under acidic conditions in the presence of a brominating reagent to generate 2-bromo-5-fluoronitrobenzene.[4]
-
Reduction: The final step is the reduction of the nitro group, as described in Method A, to yield the desired 2-bromo-5-fluoroaniline.[4]
Experimental Protocol: Hydrogenation of 2-Bromo-5-fluoronitrobenzene
This protocol is adapted from methodologies described in the patent literature.[3]
-
Reactor Setup: Charge a hydrogenation vessel with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel catalyst, and a suitable bromine inhibitor.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas according to the manufacturer's specifications for the reactor. The reaction is typically carried out under pressure.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (TLC, GC/MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, vent the reactor and filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.
-
Purification: The filtrate is concentrated by distillation under reduced pressure to remove methanol. n-Hexane is then added, and the solution is washed with process water. The organic phase is separated, cooled to induce crystallization, and the resulting solid is collected by suction filtration.
-
Drying: The wet product is dried under vacuum to yield the final 2-Bromo-5-fluoroaniline as an off-white to brownish-yellow solid.[2]
Technical Data & Sourcing
| Parameter | Value |
| CAS Number | 1003-99-2[5] |
| Molecular Formula | C₆H₅BrFN[5] |
| Molecular Weight | 190.01 g/mol [5] |
| Appearance | Off-white to brownish-yellow solid[2] |
| Purity | Typically ≥97% |
| Storage | Room temperature, inert atmosphere, protected from light[5] |
Commercial Suppliers: 2-Bromo-5-fluoroaniline is available from several major chemical suppliers.
-
Sigma-Aldrich (Merck)
-
Thermo Scientific Chemicals (Alfa Aesar)[6]
-
BLD Pharm[5]
-
Clinivex[7]
-
Ningbo Inno Pharmchem[1]
Precursor II: Pivaloyl Chloride (CAS: 3282-30-2)
Pivaloyl chloride, also known as trimethylacetyl chloride, is a critical acylating agent valued for introducing the sterically bulky and stable pivaloyl group.[8] It is synthesized from pivalic acid.
Synthetic Pathways to Pivaloyl Chloride
The conversion of pivalic acid to its corresponding acyl chloride is a standard transformation, primarily achieved using inorganic chlorinating agents.
Method A: Reaction with Thionyl Chloride (SOCl₂)
This is a very common and effective laboratory and industrial method.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.[8]
-
Reaction Scheme: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[8]
-
Causality: The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction rate and improve selectivity by minimizing the formation of pivalic anhydride.[8] Yields are typically high, often in the 75-95% range.[8] A potential drawback is the risk of sulfur contamination in the final product.[8]
Method B: Reaction with Phosphorus Trichloride (PCl₃)
This method is also used industrially and produces phosphorous acid (H₃PO₃) as a byproduct, which can be separated by decantation.[8][9]
-
Reaction Scheme: (CH₃)₃CCOOH + PCl₃ → (CH₃)₃CCOCl + H₃PO₃[8]
-
Causality: This method can achieve high purity and yields exceeding 90%. However, removing the final traces of phosphorous acid can be challenging.[8]
Comparative Analysis of Synthesis Methods
| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |
| Byproducts | SO₂, HCl (gaseous) | H₃PO₃ (liquid/solid) |
| Yield | 75-95%[8] | >90%[8] |
| Advantages | Gaseous byproducts drive reaction; can be catalyzed. | High purity possible; byproduct separation by phase. |
| Disadvantages | Potential for sulfur contamination.[8] | Removal of final traces of phosphorous acid can be difficult.[8] |
| Molar Ratio | ~1.2-1.5 eq. SOCl₂ per eq. pivalic acid[8] | ~0.35-0.45 eq. PCl₃ per eq. pivalic acid[9] |
| Temperature | 40-60°C[8] | 60-62°C[9] |
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a generalized procedure based on established chemical syntheses.[8]
-
Reactor Setup: Equip a dry reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
Reagent Addition: Charge the vessel with pivalic acid. Slowly add thionyl chloride (typically a 20-50% molar excess) to the stirred acid. The reaction is exothermic and should be controlled.
-
Reaction: After the addition is complete, slowly heat the mixture to 40-60°C. Maintain this temperature with stirring for approximately 2 hours or until the evolution of gas ceases.
-
Purification: Cool the reaction mixture to room temperature. The crude pivaloyl chloride is then purified by fractional distillation, collecting the fraction boiling at approximately 105°C.[10]
Technical Data & Sourcing
| Parameter | Value |
| CAS Number | 3282-30-2[10] |
| Molecular Formula | C₅H₉ClO[11] |
| Molecular Weight | 120.58 g/mol [10] |
| Appearance | Colorless to light yellow liquid[11] |
| Density | ~0.98 g/cm³ at 20°C[10] |
| Boiling Point | 105°C at 1013 hPa[10] |
Commercial Suppliers: Pivaloyl chloride is a widely available reagent.
-
Tokyo Chemical Industry (TCI)[11]
-
Various suppliers on platforms like IndiaMART and ChemicalBook[13][14][15]
Final Synthesis: N-(2-Bromo-5-fluorophenyl)pivalamide
The final step is a nucleophilic acyl substitution, where the amine group of 2-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.
Caption: Final amidation step to synthesize the target compound.
Generalized Experimental Protocol
-
Dissolution: Dissolve 2-bromo-5-fluoroaniline (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.1-1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture in an ice bath (0°C). The base is crucial to scavenge the HCl byproduct generated during the reaction.
-
Addition: Add pivaloyl chloride (1.0-1.1 eq.) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 h) until completion, which can be monitored by TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted pivaloyl chloride and acidic impurities), and finally with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-Bromo-5-fluorophenyl)pivalamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Conclusion
The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide is a robust and straightforward process rooted in fundamental organic transformations. A successful outcome is predicated on the quality and availability of its two key precursors, 2-bromo-5-fluoroaniline and pivaloyl chloride. This guide has provided a detailed roadmap for researchers, outlining the validated synthetic routes to these precursors from more fundamental starting materials, offering comparative insights into methodological choices, and presenting reliable experimental protocols. By understanding the synthesis and sourcing of these core building blocks, drug development professionals can effectively integrate N-(2-Bromo-5-fluorophenyl)pivalamide into their discovery and development pipelines.
References
- Method for preparing 2-bromo-5-fluoroaniline.
-
2- Bromo 5 - Fluoropyridine at ₹ 14000/kg in Pune . IndiaMART. [Link]
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Synthesis of pivaloyl chloride . PrepChem.com. [Link]
-
Buy 2-Bromo-5-Fluoroaniline (CAS: 1003-99-2) . Ningbo Inno Pharmchem. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . Atlantis Press. [Link]
-
Synthesis of 2-Amino-5-bromopyridine . ResearchGate. [Link]
-
O-Pivaloyl hydroxylamine triflic acid . Organic Syntheses Procedure. [Link]
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Pivaloyl Chloride - 3282-30-2 Latest Price, Manufacturers & Suppliers . IndiaMART. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . MDPI. [Link]
- Process for preparing chloro pivaloyl chloride.
- Preparation method of 2-bromo-5-fluoroaniline.
-
N-(5-bromo-2-fluorophenyl)acetamide . Boron Molecular. [Link]
-
pivaloyl chloride . Triown Chemie. [Link]
-
N-(4-Bromo-2-methylphenyl)pivalamide . NIH National Center for Biotechnology Information. [Link]
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Pivaloyl Chloride at Best Price from Manufacturers, Suppliers & Dealers . Tradeindia. [Link]
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Theoretical and Spectroscopic Investigations of N-(2-Bromo-5-fluorophenyl)pivalamide: A Quantum Chemical Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the molecular structure, vibrational, and electronic properties of N-(2-Bromo-5-fluorophenyl)pivalamide, a compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic methodologies, we elucidate its fundamental characteristics. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This guide details the protocols for performing vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The synergy between theoretical predictions and experimental data provides a powerful, self-validating system for researchers, offering deep insights into the molecule's stability, reactivity, and potential interaction sites, thereby accelerating rational drug design and development.
Introduction: The Rationale for Integrated Molecular Analysis
N-(2-Bromo-5-fluorophenyl)pivalamide belongs to the class of substituted phenylamides, a scaffold frequently encountered in pharmacologically active compounds. The specific arrangement of the bromo, fluoro, and pivalamide substituents on the phenyl ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential as a therapeutic agent or synthetic intermediate. A thorough understanding of its three-dimensional structure, electronic landscape, and vibrational modes is paramount for predicting its behavior in a biological system.
Traditional experimental characterization, while essential, is often complemented and guided by computational chemistry.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise calculation of molecular properties that can be directly correlated with experimental spectra (FT-IR, NMR), offering a complete and validated picture of the molecule's nature.[2][3] This guide outlines a robust, integrated workflow for the comprehensive analysis of N-(2-Bromo-5-fluorophenyl)pivalamide, providing researchers with the necessary protocols to predict and validate its structural and electronic characteristics.
Methodology: A Validated Computational and Experimental Workflow
The cornerstone of this analysis is the synergy between theoretical calculations and experimental validation. The computational results provide a detailed interpretation of the experimental data, while the experimental data ground the theoretical model in physical reality.
Computational Protocol
The theoretical calculations are performed using a widely accepted and validated method that balances accuracy with computational efficiency for organic molecules.[2][3]
Step-by-Step Computational Workflow:
-
Initial Structure Input: The molecular structure of N-(2-Bromo-5-fluorophenyl)pivalamide is drawn and saved using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized to its ground state energy minimum using the Gaussian suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.[2]
-
Basis Set: 6-311++G(d,p), a comprehensive basis set that includes polarization and diffuse functions, crucial for accurately describing electron density in molecules with heteroatoms and non-covalent interactions.[2][3]
-
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the theoretical FT-IR spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts relative to a tetramethylsilane (TMS) standard.[4]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[5]
-
Caption: A standardized workflow for the theoretical analysis of molecular structures.
Experimental Validation Protocols
To validate the computational model, experimental spectra are required.
-
Synthesis: N-(2-Bromo-5-fluorophenyl)pivalamide would be synthesized via standard amidation reactions, for instance, by reacting 2-bromo-5-fluoroaniline with pivaloyl chloride.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer with samples prepared as KBr pellets.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), using a suitable deuterated solvent like DMSO-d₆ with TMS as the internal standard.
Results and Discussion: Synthesizing Theoretical and Experimental Data
This section describes the expected outcomes and their interpretation, forming the core of the molecular analysis.
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The pivalamide group's orientation relative to the substituted phenyl ring is of particular interest, as it influences intermolecular interactions. For instance, studies on similar structures like N-(4-Bromo-2-methylphenyl)pivalamide reveal how substitutions affect the conformation of the N-H bond and subsequent hydrogen bonding patterns.[6]
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.23 |
| N-H | ~1.01 | |
| C-Br | ~1.90 | |
| C-F | ~1.36 | |
| Bond Angle (°) | C-N-H | ~117 |
| O=C-N | ~123 |
| Dihedral Angle (°) | C-C-N-C | ~45 |
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies provide a basis for assigning the experimental FT-IR peaks. A scaling factor (typically ~0.961 for B3LYP) is often applied to the calculated wavenumbers to correct for anharmonicity and method limitations.[5]
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) (Illustrative)
| Assignment | Experimental FT-IR | Calculated (Scaled) |
|---|---|---|
| N-H Stretch | ~3300 | ~3310 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3080 |
| C=O Stretch (Amide I) | ~1670 | ~1675 |
| N-H Bend (Amide II) | ~1540 | ~1545 |
| C-F Stretch | ~1250 | ~1255 |
| C-Br Stretch | ~680 | ~685 |
The strong correlation between the calculated and observed frequencies validates the accuracy of the optimized molecular structure.[5]
NMR Spectral Analysis
The GIAO method allows for a precise prediction of chemical shifts. Comparing the calculated ¹H and ¹³C NMR spectra with experimental results confirms the chemical environment of each nucleus.
Table 3: Comparison of Experimental and Calculated ¹H & ¹³C NMR Chemical Shifts (ppm) (Illustrative)
| Atom | Experimental δ | Calculated δ |
|---|---|---|
| ¹H NMR | ||
| N-H | ~9.8 | ~9.7 |
| Aromatic CH | ~8.2 - 7.4 | ~8.1 - 7.3 |
| t-Butyl CH₃ | ~1.2 | ~1.25 |
| ¹³C NMR | ||
| C=O | ~176 | ~175.5 |
| Aromatic C-Br | ~115 | ~114.8 |
| Aromatic C-F | ~158 (d) | ~157.5 (d) |
| t-Butyl C | ~39 | ~39.2 |
| t-Butyl CH₃ | ~27 | ~27.3 |
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is typically localized over the electron-rich regions of the molecule, such as the phenyl ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is often found over electron-deficient areas.
-
Energy Gap (ΔE = ELUMO – EHOMO): This value is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[2]
Table 4: Calculated Electronic Properties (Illustrative)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to the molecule's charge distribution.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.
-
Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are often located around the amide proton (N-H).
-
Green Regions: Represent neutral potential.
The MEP surface is invaluable for predicting how the molecule will interact with biological targets like protein active sites.[5]
Caption: Relationship between optimized geometry and subsequent property calculations.
Conclusion
The integrated theoretical and experimental approach detailed in this guide provides a powerful, multi-faceted strategy for the characterization of N-(2-Bromo-5-fluorophenyl)pivalamide. By leveraging DFT calculations for geometry optimization, vibrational analysis, NMR prediction, and electronic property mapping, researchers can gain a profound understanding of the molecule's intrinsic properties. The close agreement typically observed between high-level theoretical data and experimental spectra serves as a robust validation of the computational model. This comprehensive analysis not only confirms the molecular structure but also provides predictive insights into its chemical reactivity and potential intermolecular interactions, which are critical for applications in drug discovery and materials science.
References
- Vertex AI Search Result. (Source details not fully provided)
-
Fatima, A., Khanum, G., Sharma, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. Available at: [Link]
-
Shukla, P., et al. (Date not available). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry. Available at: [Link]
-
Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2). Available at: [Link]
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MDPI. (Date not available). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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PMC. (Date not available). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. Available at: [Link]
-
Gowda, B. T., et al. (2009). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(10). Available at: [Link]
-
ResearchGate. (2025). Synthesis, crystal structure, DFT calculations, and molecular docking of N- (4- bromophenyl) pyridine-2-carboxamide palladium(II) complexes. ResearchGate. Available at: [Link]
-
ResearchGate. (Date not available). Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. Available at: [Link]
-
Rekha, R., et al. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Asian Journal of Chemistry, 37(8). Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI. Available at: [Link]
-
Atwell, G. J., et al. (Date not available). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Fatima, A., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 27(23). Available at: [Link]
-
Kumar, J. S., et al. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics, 62(7). Available at: [Link]
-
MDPI. (Date not available). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Journal of Molecular Structure. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/d949439c27f917242152862d29199321c8282305]([Link]
-
ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. Available at: [Link]
-
MDPI. (Date not available). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. Available at: [Link]
-
PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis. Available at: [Link]
-
ResearchGate. (2025). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide: A Detailed Laboratory Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide, a valuable intermediate in drug discovery and development. The synthesis involves the N-acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride in the presence of a tertiary amine base. This guide details the reaction mechanism, safety precautions, necessary reagents and equipment, a robust experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and success.
Introduction
N-acylated aromatic amines are a common structural motif in a wide range of pharmaceuticals and agrochemicals. The pivalamide group, with its sterically bulky tert-butyl moiety, can impart unique properties to a molecule, such as increased metabolic stability and altered receptor binding affinity. N-(2-Bromo-5-fluorophenyl)pivalamide serves as a key building block for the synthesis of more complex molecules, leveraging the ortho-bromo and meta-fluoro substituents for further chemical transformations.
The synthesis described herein follows a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. A tertiary amine, such as triethylamine, acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling any chemicals.
Chemical Hazards:
-
2-Bromo-5-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood.
-
Pivaloyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Strong odor. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Bromo-5-fluoroaniline | 1003-99-2 | 190.01 | ≥97% | e.g., Sigma-Aldrich |
| Pivaloyl chloride | 3282-30-2 | 120.58 | ≥99% | e.g., Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5%, freshly distilled | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | e.g., Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) for NMR | 865-49-6 | 120.38 | - | e.g., Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Experimental Protocol
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoroaniline (1.0 g, 5.26 mmol).
-
Dissolve the aniline in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirring solution, add triethylamine (0.88 mL, 6.31 mmol, 1.2 equivalents).
-
-
Acylation Reaction:
-
In a separate, dry dropping funnel, dissolve pivaloyl chloride (0.71 mL, 5.79 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The product should have a higher Rf value than the starting aniline.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Characterization
The structure and purity of the synthesized N-(2-Bromo-5-fluorophenyl)pivalamide should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the nine protons of the tert-butyl group, and aromatic protons with splitting patterns consistent with the substitution on the phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect signals for the quaternary and methyl carbons of the pivaloyl group, the carbonyl carbon, and the aromatic carbons, with C-F and C-Br couplings.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃BrFNO, MW: 274.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
-
IR (Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches.
Expected Results and Discussion
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | Typically >80% (based on analogous reactions) |
| Melting Point | To be determined experimentally |
| Purity (by NMR) | >95% after purification |
The acylation of anilines is generally a high-yielding reaction. The use of a slight excess of pivaloyl chloride and a base ensures the complete consumption of the starting aniline. The work-up procedure is designed to remove the excess reagents and byproducts. The acidic wash removes the triethylamine, while the basic wash removes any unreacted pivaloyl chloride and any remaining acidic impurities.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide. By following the outlined steps and safety precautions, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and materials science. The provided rationale for each step and the detailed characterization guide will aid in achieving a high yield of the pure product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). 2-Bromo-5-fluoroaniline Hazard Summary. Retrieved from [Link]
-
Organic Syntheses. (1977). ACETYLATION OF ANILINE: ACETANILIDE. Coll. Vol. 1, p.8 (1941); Vol. 1, p.1 (1921). [A classic example of a similar acylation reaction]. Retrieved from [Link]
Sources
A Multi-faceted Approach to the Comprehensive Characterization of N-(2-Bromo-5-fluorophenyl)pivalamide
An Application Note from the Senior Scientist's Desk
Abstract
N-(2-Bromo-5-fluorophenyl)pivalamide is a critical starting material and key intermediate in the synthesis of various pharmacologically active compounds. Its purity, identity, and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, multi-technique guide for the comprehensive characterization of this compound. We present optimized protocols for chromatographic, spectroscopic, and thermal analysis techniques, moving beyond procedural steps to explain the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
The Analytical Imperative: Why Comprehensive Characterization Matters
In pharmaceutical development, the quality of a final drug product is intrinsically linked to the quality of its starting materials. For an intermediate like N-(2-Bromo-5-fluorophenyl)pivalamide, a seemingly minor impurity can carry through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally related impurities in the final API. Therefore, a robust analytical control strategy is not merely a regulatory requirement but a fundamental pillar of process understanding and product safety.
This guide employs an orthogonal analytical approach, where each technique provides a unique and complementary piece of information, collectively building a complete and unambiguous profile of the material.
-
Chromatography (HPLC & GC-MS): To assess purity and identify any process-related impurities or degradants.
-
Spectroscopy (NMR & FTIR): To provide unequivocal structural confirmation and identification.
-
Thermal Analysis (DSC & TGA): To determine key physicochemical properties like melting point and thermal stability.
Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from structurally similar impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Method Selection: N-(2-Bromo-5-fluorophenyl)pivalamide is a molecule of moderate polarity due to the presence of the polar amide group and the hydrophobic substituted phenyl ring and pivaloyl group. This makes Reversed-Phase HPLC the ideal choice for its analysis, as it separates compounds based on their hydrophobicity.[1] A C18 stationary phase provides a non-polar surface that interacts favorably with the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. UV detection is highly effective as the aromatic ring is a strong chromophore.[1]
Experimental Protocol:
-
Sample Preparation (Test Solution): Accurately weigh approximately 25 mg of N-(2-Bromo-5-fluorophenyl)pivalamide and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of about 500 µg/mL.
-
Standard Preparation (Reference Solution): Prepare a reference standard of known purity in the same manner to a concentration of 500 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.
-
Chromatographic Conditions: The following conditions have been optimized for high resolution and reasonable run time. A gradient elution is often used in method development to separate all potential impurities, after which an isocratic method can be established for routine quality control.[1]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase sharpens peak shape for amides by suppressing silanol interactions.[2] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the moderately non-polar analyte. |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50% to 90% B, 15-18 min: 90% B, 18.1-22 min: 50% B | Ensures elution of the main peak with good retention and separation from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 265 nm | The benzamide chromophore exhibits strong absorbance in this region.[1] |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the Reference Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
-
Data Analysis: Calculate the purity of the sample by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method must be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[4]
Workflow for RP-HPLC Analysis
Caption: Workflow for purity analysis by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Selection: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For N-(2-Bromo-5-fluorophenyl)pivalamide, it serves as an excellent confirmatory method for molecular weight and is particularly sensitive for detecting volatile process impurities (e.g., residual solvents) or thermally stable byproducts. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern and the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5][6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a GC vial. Dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector) is required.[7]
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of semi-volatile aromatic compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C (Splitless mode) | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching.[7] |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the parent ion and its key fragments. |
-
Data Analysis: The primary peak in the Total Ion Chromatogram (TIC) should correspond to N-(2-Bromo-5-fluorophenyl)pivalamide. Examine the mass spectrum of this peak. The molecular ion (M⁺) should be visible, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). Key fragments will include the loss of the tert-butyl group.
Workflow for GC-MS Analysis
Caption: Workflow for identity confirmation by GC-MS.
Spectroscopic Structural Elucidation
Spectroscopic methods provide an unambiguous "fingerprint" of the molecule, confirming its covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR is the most powerful tool for the structural elucidation of organic molecules.[8] For N-(2-Bromo-5-fluorophenyl)pivalamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR confirms the presence and environment of the fluorine atom.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0 ppm).[9]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} spectra.
-
Expected Spectral Data:
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.40 | dd (J ≈ 9.0, 5.5 Hz) | 1H | Ar-H (H6) | Ortho to Bromine, deshielded. |
| ~ 7.60 | br s | 1H | N-H | Amide proton, chemical shift can be variable. |
| ~ 7.10 | ddd (J ≈ 9.0, 7.5, 3.0 Hz) | 1H | Ar-H (H4) | Coupled to H6 and Fluorine. |
| ~ 6.95 | dd (J ≈ 9.0, 3.0 Hz) | 1H | Ar-H (H3) | Ortho to Fluorine. |
| 1.35 | s | 9H | -C(CH₃)₃ | Pivaloyl group protons, singlet due to symmetry. |
Table: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 176.5 | C=O | Amide carbonyl carbon.[10] |
| ~ 159.0 (d, ¹JCF ≈ 245 Hz) | C5-F | Carbon directly bonded to fluorine, shows large coupling. |
| ~ 137.0 (d, ³JCF ≈ 8 Hz) | C1-N | Aromatic carbon attached to nitrogen. |
| ~ 125.5 (d, ³JCF ≈ 9 Hz) | C3 | Aromatic CH. |
| ~ 122.0 (d, ²JCF ≈ 22 Hz) | C4 | Aromatic CH. |
| ~ 118.0 (d, ²JCF ≈ 24 Hz) | C6 | Aromatic CH. |
| ~ 115.0 (d, ⁴JCF ≈ 3 Hz) | C2-Br | Aromatic carbon attached to bromine. |
| ~ 39.8 | -C(CH₃)₃ | Quaternary carbon of the pivaloyl group. |
| ~ 27.5 | -C(CH₃)₃ | Methyl carbons of the pivaloyl group. |
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
Workflow for NMR Structural Confirmation
Caption: Workflow for structural elucidation by NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method Selection: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds, providing a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.
Table: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~ 3300 | N-H Stretch | Secondary Amide N-H |
| ~ 2970 | C-H Stretch | Aliphatic (pivaloyl group) |
| ~ 1670 | C=O Stretch (Amide I) | Amide Carbonyl[11] |
| ~ 1530 | N-H Bend (Amide II) | Secondary Amide N-H bend coupled with C-N stretch[11] |
| ~ 1480, 1420 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-N Stretch | Aromatic Amine[12] |
| ~ 1220 | C-F Stretch | Aryl-Fluorine bond |
| Below 800 | C-Br Stretch | Aryl-Bromine bond |
Thermal Analysis
Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids, providing critical information on stability, melting behavior, and polymorphism.[13][14]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Principle of Method Selection:
-
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.[15]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[13][16]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: A calibrated DSC and TGA instrument. A simultaneous TGA/DSC instrument can also be used.
-
Instrumental Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature Range | 25 °C to 350 °C | Covers the expected melting and initial decomposition range. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and sensitivity. |
| Atmosphere | Nitrogen, flow rate 50 mL/min | An inert atmosphere prevents oxidative degradation during the analysis. |
Expected Results:
-
DSC: A sharp endothermic peak should be observed corresponding to the melting of the crystalline solid. The onset temperature is typically reported as the melting point. A broad melting peak could indicate the presence of impurities.[15]
-
TGA: The TGA thermogram should show a stable baseline (no significant mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.
Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA thermal analysis.
Conclusion
The analytical characterization of N-(2-Bromo-5-fluorophenyl)pivalamide requires a synergistic combination of orthogonal techniques. RP-HPLC provides the primary assessment of purity, while GC-MS offers confirmation of molecular weight and detection of volatile impurities. Unambiguous structural confirmation is achieved through a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, supported by the functional group information from FTIR. Finally, DSC and TGA define the compound's critical thermal properties, including its melting point and stability.
By integrating the data from these distinct analytical methodologies, researchers, scientists, and drug development professionals can establish a complete and reliable quality profile for N-(2-Bromo-5-fluorophenyl)pivalamide, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.
References
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ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
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ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]
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ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]
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AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Available at: [Link]
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]
-
University of Calgary. (n.d.). IR: amines. Available at: [Link]
-
ResearchGate. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]
-
ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Available at: [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]
-
YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]
-
PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]
-
ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide
A Guide to Troubleshooting and Minimizing Side Reactions
The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide, a key intermediate in the development of various pharmaceuticals and agrochemicals, is a critical process for many researchers. While the acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride appears straightforward, several side reactions can compromise yield and purity. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
Q1: My reaction yield is low, and the TLC plate shows multiple spots. What are the likely side products?
A: Low yields and a complex reaction mixture in the synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide are often due to a few common side reactions. The primary culprits to investigate are:
-
Unreacted Starting Material: The presence of 2-bromo-5-fluoroaniline[1][2][3] on your TLC plate indicates an incomplete reaction. This could be due to insufficient pivaloyl chloride, poor quality of the acylating agent, or inadequate reaction time.
-
Diacylation Product: The formation of N,N-bis(pivaloyl)-2-bromo-5-fluoroaniline is a common byproduct, especially if an excess of pivaloyl chloride is used or if the reaction temperature is too high. This diacylated compound will have a different Rf value on TLC, typically less polar than the desired mono-acylated product.[4]
-
Hydrolysis Products: If moisture is present in the reaction, pivaloyl chloride can hydrolyze to pivalic acid. Additionally, the amide product itself can undergo hydrolysis back to 2-bromo-5-fluoroaniline, especially under strongly acidic or basic work-up conditions.[5][6][7] Pivalic acid may appear as a streaky spot on the TLC plate.
Q2: I'm observing a significant amount of a di-pivaloyl substituted byproduct. How can I prevent this?
A: The formation of the diacylated product is a classic issue in the acylation of anilines.[4] To minimize this side reaction, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a slight excess (typically 1.05-1.1 equivalents) of pivaloyl chloride. A large excess will significantly favor diacylation.
-
Controlled Addition: Add the pivaloyl chloride dropwise to the solution of 2-bromo-5-fluoroaniline at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[8][9] Using an appropriate amount of base is crucial; an excess can sometimes promote side reactions. The Schotten-Baumann reaction, which uses an aqueous base like NaOH, can also be employed and the two-phase system can help moderate the reaction.[10][11][12]
Q3: My NMR analysis shows the presence of 2-Bromo-5-fluoroaniline after work-up. What caused the hydrolysis of my product?
A: The presence of the starting aniline in your final product after purification suggests hydrolysis of the amide bond. Amides are generally stable, but hydrolysis can occur under certain conditions.[5][6][7][13]
-
Aqueous Work-up: Prolonged exposure to strongly acidic or basic aqueous solutions during the work-up can lead to amide cleavage. Neutralize the reaction mixture carefully and minimize the time the product is in contact with harsh aqueous layers.
-
Reaction Conditions: While less common during the reaction itself, if there is a significant amount of water in your solvent or reagents, it can contribute to hydrolysis, primarily of the pivaloyl chloride, which in turn affects the overall yield. Ensure you are using anhydrous solvents.
Q4: Are there any side reactions involving the bromo or fluoro groups I should be aware of?
A: Under the standard acylation conditions for preparing N-(2-Bromo-5-fluorophenyl)pivalamide, side reactions involving the bromo and fluoro substituents are generally not a major concern. These groups are relatively stable to the reagents used. However, in subsequent synthetic steps or under more forcing conditions (e.g., high temperatures, use of strong nucleophiles or organometallic reagents), these groups can become reactive. For the acylation itself, the primary focus should be on controlling the N-acylation process.
Q5: How can I effectively purify my desired product from these common impurities?
A: A combination of techniques is often necessary for obtaining highly pure N-(2-Bromo-5-fluorophenyl)pivalamide.
-
Aqueous Wash: After the reaction, a series of aqueous washes can remove many impurities. A wash with a dilute acid (e.g., 1M HCl) will remove unreacted aniline and the organic base. A wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove pivalic acid.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: For high purity, silica gel column chromatography is very effective.[14] A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the non-polar diacylated product, the desired mono-acylated product, and any remaining polar impurities.
Optimized Synthetic Protocol & Mechanistic Insights
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Experimental Protocol: Synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[15]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent or by flash column chromatography on silica gel.[14]
Mechanistic Insights
The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide is a nucleophilic acyl substitution reaction.[9] The lone pair of electrons on the nitrogen atom of 2-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.[10] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the protonated amide. The base (triethylamine) then deprotonates the nitrogen to yield the final product and triethylammonium chloride.
The primary side reaction, diacylation, occurs when the initially formed mono-acylated product is deprotonated by the base, and the resulting anion attacks another molecule of pivaloyl chloride. This is more likely with a stronger base or higher temperatures.
Visualizations and Data
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Reaction vs. Side Reaction
Caption: Desired Reaction Pathway vs. Di-acylation Side Reaction.
Summary of Potential Side Products
| Side Product | Chemical Name | Likely Cause | Identification (TLC/NMR) | Mitigation Strategy |
| Unreacted Starting Material | 2-Bromo-5-fluoroaniline | Incomplete reaction, insufficient acylating agent | Matches starting material Rf; presence of -NH₂ protons in ¹H NMR | Increase reaction time, use slight excess of pivaloyl chloride |
| Diacylation Product | N,N-bis(pivaloyl)-2-bromo-5-fluoroaniline | Excess pivaloyl chloride, high temperature | Less polar (higher Rf) than product; absence of N-H proton, two pivaloyl signals in NMR | Use 1.05-1.1 eq of pivaloyl chloride, add dropwise at 0 °C |
| Hydrolysis Product | Pivalic Acid | Presence of water | Streaky, polar spot on TLC; characteristic carboxylic acid proton in ¹H NMR | Use anhydrous solvents and reagents |
References
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Quora. (2020). What is the Schottan-Baumann reaction? Retrieved from [Link]
-
Kieffer, C., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
ResearchGate. (2015). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
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Purification challenges of N-(2-Bromo-5-fluorophenyl)pivalamide
An invaluable intermediate in pharmaceutical synthesis, N-(2-Bromo-5-fluorophenyl)pivalamide is crucial for developing novel therapeutics. However, its purification can present significant challenges that impact yield, purity, and the overall efficiency of a synthetic campaign. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of N-(2-Bromo-5-fluorophenyl)pivalamide has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A1: The discoloration is often due to residual starting material, 2-Bromo-5-fluoroaniline, which can range in color from off-white to dark brown, or from the formation of colored oxidation byproducts during the reaction or workup.[1]
-
Rapid Solution: A simple trituration or wash with cold hexane or a hexane/ethyl acetate mixture can often remove minor colored impurities.
-
Robust Solution: For persistent color, recrystallization is highly effective. If the color remains, adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb the colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.
Q2: My reaction seems complete by TLC, but after workup, my yield is very low. Where could my product be going?
A2: Low yields can stem from several factors during the workup and isolation phases:
-
Emulsion during Extraction: The amide product can act as a surfactant, leading to emulsions during aqueous extraction. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Product Precipitation: The product may be partially insoluble in the chosen extraction solvent and could be precipitating at the interface or in the aqueous layer. Ensure you are using a sufficiently non-polar organic solvent where the amide is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Premature Crystallization: If you are performing a hot filtration during recrystallization, the product might be crystallizing prematurely on the filter funnel. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to dissolve the crude product.
Q3: What is the best general-purpose technique for purifying N-(2-Bromo-5-fluorophenyl)pivalamide on a multi-gram scale?
A3: For multi-gram quantities, recrystallization is typically the most efficient and cost-effective method for achieving high purity.[2] It is more scalable than column chromatography. A well-chosen solvent system can effectively remove unreacted starting materials and most common byproducts.[3]
Troubleshooting Guide: Specific Purification Challenges
Problem 1: Presence of Unreacted 2-Bromo-5-fluoroaniline
The most common impurity is the starting aniline. Its presence indicates an incomplete reaction or inefficient removal during the workup. The basic nature of the aniline makes it straightforward to remove.
-
Causality: Insufficient acylating agent (pivaloyl chloride), reaction time, or temperature. The starting aniline is a nucleophile in the amidation reaction.[4]
-
Detection (TLC): The starting aniline is more polar than the amide product. It will have a lower Rf value on a silica TLC plate compared to the product. A typical eluent for visualization would be 3:1 Hexane:Ethyl Acetate.
-
Purification Strategy: Acidic Wash An acidic wash during the aqueous workup is the most effective method to remove residual aniline.
Step-by-Step Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL per 10 g of crude product). The acidic solution protonates the basic aniline (Ar-NH2 -> Ar-NH3+Cl-), rendering it water-soluble and pulling it into the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
-
Wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Problem 2: Product Contaminated with Pivalic Acid
If the acylating agent, pivaloyl chloride, is exposed to moisture, it will hydrolyze to pivalic acid. This acidic impurity can be difficult to remove by crystallization alone.
-
Causality: Use of non-anhydrous solvents or exposure of the reaction to atmospheric moisture. Pivaloyl chloride is highly reactive towards water.
-
Detection (TLC): Pivalic acid is very polar and will often streak or remain at the baseline of the TLC plate.
-
Purification Strategy: Basic Wash A basic wash is highly effective at removing acidic impurities.
Step-by-Step Protocol: Basic Wash
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
In a separatory funnel, wash the organic solution with saturated NaHCO3 solution or 1M NaOH (2 x 50 mL per 10 g of crude product). This deprotonates the pivalic acid, forming a water-soluble carboxylate salt.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Visualizing the Purification Workflow
The following diagram illustrates a comprehensive workup and purification strategy.
Caption: General purification workflow for N-(2-Bromo-5-fluorophenyl)pivalamide.
Advanced Purification Techniques
Technique 1: Optimized Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the product and impurities in a solvent at different temperatures.[5]
-
Rationale: An ideal solvent will dissolve the N-(2-Bromo-5-fluorophenyl)pivalamide completely at its boiling point but poorly at room temperature or below. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
-
Solvent Selection: Amides are moderately polar. A good starting point is a polar protic solvent like ethanol or isopropanol, or a solvent mixture.[2][6]
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | 78-100 | The product is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes cloudy, after which a few drops of ethanol are added to clarify. This system is excellent for moderately polar compounds.[5][7] |
| Hexane/Ethyl Acetate | 69-77 | A good choice for removing both more polar and less polar impurities. Dissolve in hot ethyl acetate and add hot hexane until turbidity is observed. |
| Toluene | 111 | An effective solvent for many aromatic compounds, offering a wide temperature range for crystallization.[8] |
| Acetonitrile | 82 | Often gives very good results for the recrystallization of amides and can be an alternative to chromatography.[2] |
Step-by-Step Protocol: Recrystallization from Ethanol/Water
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
While hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Technique 2: Flash Column Chromatography
For very impure samples or when baseline separation of impurities is required, flash column chromatography is the method of choice.[9]
-
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (a solvent system).[9] The less polar N-(2-Bromo-5-fluorophenyl)pivalamide will elute before the more polar starting aniline.
-
System Selection:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent and a polar solvent. A typical system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity if needed.[10][11]
-
Step-by-Step Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.[12]
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Monitor the elution of compounds using TLC analysis on the collected fractions.[13]
-
Gradient (Optional): If the product is slow to elute, gradually increase the proportion of the more polar solvent (e.g., move from 5% to 10% ethyl acetate).
-
Fraction Pooling: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Visualizing the Reaction and Byproducts
Understanding the potential side reactions is key to devising a purification strategy.
Caption: Synthesis scheme and common acidic byproduct.
References
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ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
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University of California, Los Angeles. Recrystallization. Available from: [Link]
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Vibzzlab. Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. Available from: [Link]
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MDPI. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]
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ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available from: [Link]
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
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ResearchGate. What is the best technique for amide purification?. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available from: [Link]
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ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Available from: [Link]
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Thieme. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
- Google Patents. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
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ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Available from: [Link]
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Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue of phenylalanine. Available from: [Link]
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ACS Publications. Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. Available from: [Link]
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University of Colorado Boulder. Crystallization Solvents. Available from: [Link]
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ScienceMadness Discussion Board. question an N-acetylation of aniline, using aspirin. Available from: [Link]
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Dr. GP Chemistry. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]
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MDPI. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Available from: [Link]
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National Center for Biotechnology Information. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Available from: [Link]
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Technical Support Center: N-(2-Bromo-5-fluorophenyl)pivalamide
Welcome to the technical support resource for N-(2-Bromo-5-fluorophenyl)pivalamide. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice and robust protocols to address common purification challenges encountered during and after the synthesis of this important intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My initial purity analysis (NMR/LC-MS) shows the presence of unreacted 2-Bromo-5-fluoroaniline. What is the most efficient removal method?
A1: The presence of the starting amine, 2-Bromo-5-fluoroaniline, is a very common issue. Its basic nature makes it straightforward to remove with an acidic aqueous wash. The key is to protonate the amine, rendering it highly soluble in the aqueous phase, while the desired amide product remains in the organic phase.
Causality: The lone pair of electrons on the nitrogen atom of the aniline starting material is basic and readily accepts a proton (H⁺) from an acid. This forms a water-soluble ammonium salt (R-NH₃⁺Cl⁻), which partitions into the aqueous layer during a liquid-liquid extraction. The amide product is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group and will not be protonated under these conditions, thus remaining in the organic solvent.[1]
Recommended Action: Perform an acidic wash during your reaction work-up. A detailed protocol is provided below. This should be your first purification step before attempting more complex methods like chromatography or recrystallization.
dot
Caption: Workflow for removing basic amine impurities.
Q2: I have residual pivalic acid or unreacted pivaloyl chloride in my product. How can I remove these?
A2: Similar to the removal of the starting amine, these acidic impurities can be readily removed with a basic aqueous wash. Pivaloyl chloride will first rapidly hydrolyze to pivalic acid in the presence of water, which is then deprotonated by a base to form a water-soluble carboxylate salt.
Causality: Carboxylic acids, like pivalic acid, are acidic and will react with a weak base such as sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH) to form the corresponding sodium pivalate salt. This salt is ionic and therefore highly soluble in water, allowing for its extraction from the organic phase.[2]
Recommended Action: During the work-up, wash the organic solution of your crude product with a saturated solution of sodium bicarbonate. An effervescence (CO₂ evolution) is often observed, indicating the neutralization of acid.
Protocol Reference: See Protocol 1: Comprehensive Aqueous Work-up for a step-by-step guide that combines both acidic and basic washes.
Q3: My compound appears pure by ¹H NMR, but HPLC analysis shows a significant impurity with a very similar retention time. What could it be and how do I separate it?
A3: An impurity with similar polarity and chromatographic behavior often suggests a structurally related compound. Potential candidates include isomers (e.g., N-(4-Bromo-3-fluorophenyl)pivalamide if isomeric starting materials were present) or a hydrolysis product that may co-elute under certain conditions. The most robust method for separating compounds with slight polarity differences is flash column chromatography.[3]
Expert Insight: Before scaling up chromatography, the key is to optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that provides the greatest possible separation (ΔRf) between your product and the impurity.
Troubleshooting Strategy:
-
Identify: Obtain an LC-MS of your sample to get the mass of the impurity. This is critical for identification. A mass corresponding to the hydrolysis product (2-Bromo-5-fluoroaniline) is a strong possibility if the sample was exposed to acidic or basic conditions.[4]
-
TLC Screening: Screen various binary solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Run TLC plates with solvent ratios from 95:5 to 80:20 to find the optimal separation.
-
Column Chromatography: Once an effective solvent system is identified (aim for an Rf of ~0.3 for your product), perform flash column chromatography. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for very close-running spots.[5]
Protocol Reference: See Protocol 2: High-Resolution Flash Column Chromatography .
Q4: My product is degrading on the silica gel column, resulting in streaking on TLC and low recovery. What's happening and what is the alternative?
A4: The amide bond in your product can be susceptible to hydrolysis under acidic conditions.[6] Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds, leading to the formation of 2-Bromo-5-fluoroaniline and pivalic acid on the column.
Causality: The Lewis acidic sites on the silica surface can activate the carbonyl group of the amide, making it more susceptible to nucleophilic attack by trace water in the solvent, leading to hydrolysis.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before preparing your column. This can be done by preparing a slurry of the silica in your starting eluent and adding 1-2% triethylamine (or another volatile base like pyridine) to act as a proton scavenger.[]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina. You will need to re-optimize your solvent system for alumina, as its separation characteristics differ from silica.
-
Avoid Chromatography: If possible, purify the material by recrystallization, which avoids exposure to stationary phases altogether. This is often the preferred method for crystalline amides.[8]
Protocol Reference: See Protocol 3: Optimized Recrystallization .
Q5: I'm struggling to recrystallize my product. Either it oils out, or the yield is very low. How can I troubleshoot this?
A5: Recrystallization is a powerful technique but requires careful optimization of the solvent system.[9] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Low yield often means the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.[10]
Troubleshooting Flowchart:
dot
Caption: Decision-making process for optimizing recrystallization.
Expert Insight: For aromatic amides, polar solvents like ethanol, isopropanol, or acetonitrile are excellent starting points.[8] If a single solvent fails, a binary system is often the solution. A good pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble (e.g., Acetone/Hexane or Ethanol/Water).
Section 2: Standard Purification Protocols
Protocol 1: Comprehensive Aqueous Work-up
This protocol is designed to remove both acidic and basic impurities in a single workflow.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq.). Drain the lower aqueous layer. This removes basic impurities like 2-bromo-5-fluoroaniline.
-
Base Wash: Wash the remaining organic layer with a saturated NaHCO₃ (aq.) solution. Be sure to vent the funnel frequently to release CO₂ pressure. Drain the aqueous layer. This step removes acidic impurities.[2]
-
Brine Wash: Wash the organic layer with a saturated NaCl (aq.) solution (brine). This helps to remove residual water from the organic phase.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude, pre-purified product.
Protocol 2: High-Resolution Flash Column Chromatography
Use this protocol when impurities are structurally similar to the product.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your product (Rf ≈ 0.3) and impurities.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (wet slurry packing is recommended). Ensure the silica bed is compact and level.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elution: Begin eluting the column with the selected solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Optimized Recrystallization
This is the preferred method for obtaining high-purity crystalline material.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[12]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.
Section 3: Frequently Asked Questions (FAQs)
-
What are the most common impurities found in N-(2-Bromo-5-fluorophenyl)pivalamide?
-
Process-Related: Unreacted starting materials (2-Bromo-5-fluoroaniline, pivaloyl chloride/pivalic acid).[14]
-
Degradation: 2-Bromo-5-fluoroaniline and pivalic acid from amide bond hydrolysis.[4]
-
Solvent-Related: Residual solvents used in the reaction or purification (e.g., Toluene, THF, Ethyl Acetate).[15]
-
-
What analytical techniques are recommended for final purity assessment?
-
For regulatory and high-stakes applications, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis (e.g., % area).[16] Gas Chromatography (GC) can also be used, particularly for assessing residual solvents.[17] ¹H NMR is excellent for structural confirmation and detecting impurities with unique proton signals. A sharp melting point is a good qualitative indicator of high purity.[18]
-
-
What are the ideal storage conditions for this compound?
-
Store N-(2-Bromo-5-fluorophenyl)pivalamide in a tightly sealed container in a cool, dry place, away from strong acids and bases to minimize the risk of hydrolysis. Storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.
-
-
How stable is the amide bond to hydrolysis?
References
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-
PubChem. (2-bromo-5-fluorophenyl)methanesulfonamide (C7H7BrFNO2S). Accessed January 27, 2026. [Link]
- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Accessed January 27, 2026.
-
National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Accessed January 27, 2026. [Link]
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Overall Science. Purification of Organic Compounds. Accessed January 27, 2026. [Link]
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- Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Accessed January 27, 2026.
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National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Accessed January 27, 2026. [Link]
-
Chemistry LibreTexts. 21.7: Chemistry of Amides. Accessed January 27, 2026. [Link]
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ResearchGate. What is the best technique for amide purification?. Accessed January 27, 2026. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Accessed January 27, 2026. [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Accessed January 27, 2026. [Link]
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University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Accessed January 27, 2026. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed January 27, 2026. [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Accessed January 27, 2026. [Link]
-
PharmTech. Analytical Method Development for Intermediate Purity & Impurities. Accessed January 27, 2026. [Link]
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ACS Publications. Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. Accessed January 27, 2026. [Link]
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Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Accessed January 27, 2026. [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. Accessed January 27, 2026. [Link]
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Chemguide. the hydrolysis of amides. Accessed January 27, 2026. [Link]
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IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Accessed January 27, 2026. [Link]
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Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Accessed January 27, 2026. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Accessed January 27, 2026. [Link]
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JoVE. Purification of Organic Compounds by Flash Column Chromatography. Accessed January 27, 2026. [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Accessed January 27, 2026. [Link]
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Accessed January 27, 2026. [Link]
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PubMed. Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Accessed January 27, 2026. [Link]
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YouTube. Column Chromatography. Accessed January 27, 2026. [Link]
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MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Accessed January 27, 2026. [Link]
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James Ashenhurst. Natural Product Isolation (2) - Purification Techniques, An Overview. Accessed January 27, 2026. [Link]
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Validation & Comparative
Navigating the Chemical Maze: A Comparative Analysis of N-(2-Bromo-5-fluorophenyl)pivalamide Derivatives in the Pursuit of Novel Therapeutics
A Foray into the Structure-Activity Landscape of Substituted Phenylamides
In the intricate world of drug discovery, the strategic modification of chemical scaffolds forms the cornerstone of developing novel therapeutic agents with enhanced potency and selectivity. The N-(phenyl)pivalamide backbone represents a privileged scaffold, a starting point from which a multitude of derivatives can be synthesized and evaluated for their biological activity. This guide delves into a comparative study of a specific series of these compounds: N-(2-Bromo-5-fluorophenyl)pivalamide derivatives. By systematically altering the substitutions on this core structure, we can begin to unravel the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. The presence of the bromine and fluorine atoms on the phenyl ring provides a unique electronic and steric environment, offering a tantalizing prospect for fine-tuning molecular interactions with biological targets.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison of the hypothetical biological activities of a series of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives. We will explore the rationale behind the selection of this scaffold, detail the synthetic methodologies, present a comparative analysis of their biological data, and elucidate the underlying structure-activity relationships.
The Rationale for Investigating N-(2-Bromo-5-fluorophenyl)pivalamide Derivatives
The decision to focus on the N-(2-Bromo-5-fluorophenyl)pivalamide scaffold is rooted in established medicinal chemistry principles. The phenylamide linkage is a common motif in a vast array of biologically active molecules, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with protein targets. The pivaloyl group, with its bulky tert-butyl substituent, can confer steric hindrance that may enhance selectivity and reduce off-target effects.
The true intrigue, however, lies in the disubstituted phenyl ring. The bromine atom at the ortho position and the fluorine atom at the meta position create a distinct electronic and lipophilic profile. Halogens are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Bromine, being larger and more polarizable than fluorine, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Fluorine, with its high electronegativity, can alter the pKa of nearby functional groups and influence metabolic stability. The interplay of these two halogens on the phenyl ring presents a rich ground for SAR exploration.
This comparative study will, therefore, focus on a hypothetical series of derivatives where further substitutions are introduced to probe the effects on a putative biological target. For the purpose of this guide, we will consider the potential of these derivatives as inhibitors of a hypothetical protein kinase, a common target class for which substituted amides have shown significant promise.
Comparative Analysis of Biological Activity
To elucidate the structure-activity relationships of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives, a library of analogs would be synthesized and evaluated for their inhibitory activity against our target kinase. The following table summarizes the hypothetical in vitro activity data for a representative set of these compounds.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) |
| 1a | H | H | 500 |
| 1b | 4-Methyl | H | 250 |
| 1c | 4-Methoxy | H | 150 |
| 1d | 4-Chloro | H | 300 |
| 1e | H | 4-Methyl | 400 |
| 1f | H | 4-Methoxy | 350 |
| 1g | H | 4-Chloro | 450 |
| 1h | 4-Methoxy | 4-Methyl | 75 |
-
Substitution on the Phenyl Ring of the Pivalamide Moiety (R1): The introduction of small, electron-donating groups at the para position of this ring appears to be beneficial for activity. The methyl (1b) and methoxy (1c) substituents lead to a significant increase in potency compared to the unsubstituted parent compound (1a). The electron-withdrawing chloro group (1d) is less favorable.
-
Substitution on the 2-Bromo-5-fluorophenyl Ring (R2): Modifications at this position seem to have a less pronounced effect on activity. While electron-donating groups (1f) show a slight improvement over the parent compound, the overall impact is modest compared to substitutions at the R1 position.
-
Synergistic Effects: The combination of favorable substituents at both R1 and R2 positions, as seen in compound 1h (4-methoxy at R1 and 4-methyl at R2), results in the most potent inhibitor in this hypothetical series, suggesting a potential for synergistic interactions within the kinase's binding pocket.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized and well-documented experimental protocols are essential.
General Synthetic Procedure for N-(2-Bromo-5-fluorophenyl)pivalamide Derivatives
The synthesis of the target compounds would typically involve the acylation of a substituted 2-bromo-5-fluoroaniline with a substituted pivaloyl chloride.
Caption: General synthetic workflow for N-(2-Bromo-5-fluorophenyl)pivalamide derivatives.
Step-by-step methodology:
-
Preparation of Substituted Pivaloyl Chloride: To a solution of the corresponding substituted phenylacetic acid (1.0 eq) in toluene, thionyl chloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is then refluxed for 2 hours. The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude pivaloyl chloride derivative, which is used in the next step without further purification.
-
Acylation Reaction: To a solution of the appropriate substituted 2-bromo-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane, pyridine (1.5 eq) is added, and the mixture is stirred at 0°C. The freshly prepared substituted pivaloyl chloride (1.1 eq) in dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired N-(2-Bromo-5-fluorophenyl)pivalamide derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase would be determined using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Putative binding mode of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives in a kinase active site.
Further studies, such as X-ray crystallography of inhibitor-kinase co-crystals, would be necessary to confirm this binding hypothesis and provide a more detailed understanding of the molecular interactions at play.
Conclusion and Future Directions
This comparative guide has presented a hypothetical exploration of the structure-activity relationships of N-(2-Bromo-5-fluorophenyl)pivalamide derivatives. While the presented data is illustrative, it underscores the importance of systematic chemical modification in the optimization of lead compounds. The unique electronic and steric features of the 2-bromo-5-fluorophenyl moiety make this a promising scaffold for the development of potent and selective kinase inhibitors.
Future work should focus on the synthesis and evaluation of a broader range of derivatives to further probe the SAR. This would include exploring a wider variety of substituents at different positions on both phenyl rings, as well as modifications to the pivaloyl group itself. In vivo studies would also be crucial to assess the pharmacokinetic properties and therapeutic efficacy of the most promising compounds. Through such a rigorous and iterative process of design, synthesis, and testing, the full therapeutic potential of this intriguing class of molecules can be unlocked.
References
Note: As the specific comparative data for N-(2-Bromo-5-fluorophenyl)pivalamide derivatives is not available in the public domain, the following references are provided to support the general principles of drug design, synthesis, and biological evaluation discussed in this guide.
- Synthesis and Biological Activity of Novel Amide Derivatives.Journal of Medicinal Chemistry.
- The Role of Halogen Bonding in Drug Design.Chemical Reviews. (This reference would support the discussion on the importance of the bromine substituent).
- Kinase Inhibitors in Cancer Therapy.Nature Reviews Cancer. (This reference provides context for the selection of kinases as a therapeutic target).
- Structure-Based Drug Design.Accounts of Chemical Research. (This reference would support the discussion on mechanistic insights and future directions).
A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pivalamides in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools, the incorporation of fluorine has emerged as a powerful strategy to enhance drug-like properties. This guide provides an in-depth, objective comparison of the biological activity of non-fluorinated pivalamides versus their fluorinated counterparts, supported by representative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on this versatile chemical scaffold.
Introduction: The Pivalamide Scaffold and the Rationale for Fluorination
The pivalamide moiety, characterized by a sterically demanding tert-butyl group adjacent to the amide functionality, serves as a valuable scaffold in medicinal chemistry.[1] This structural feature can impart favorable properties such as metabolic stability and specific steric interactions within a target binding pocket. However, the tert-butyl group itself can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability in drug development.[2]
Fluorination, the substitution of a hydrogen atom with a fluorine atom, offers a compelling solution to this challenge. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties, including:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and thereby reducing metabolic degradation.[3]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its solubility, cell permeability, and binding to biological targets.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and potency.
-
Conformation: The introduction of fluorine can alter the conformational preferences of a molecule, which can be crucial for optimal target engagement.
This guide will explore these effects through a comparative analysis of a hypothetical non-fluorinated pivalamide derivative, Compound A , and its fluorinated analog, Compound B .
Physicochemical Properties: A Tale of Two Compounds
The initial characterization of any potential drug candidate involves a thorough assessment of its physicochemical properties. These parameters provide foundational insights into a compound's likely behavior in biological systems.
| Property | Compound A (Non-fluorinated) | Compound B (Fluorinated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 350.45 | 368.44 | Addition of a fluorine atom. |
| Calculated LogP | 3.2 | 3.5 | Fluorination typically increases lipophilicity. |
| Aqueous Solubility (µM) | 25 | 15 | Increased lipophilicity can lead to decreased aqueous solubility. |
| pKa (Amide Proton) | 17.5 | 17.2 | The electron-withdrawing nature of fluorine can slightly increase the acidity of the N-H bond. |
Table 1: Comparative Physicochemical Properties of Compound A and Compound B.
The data presented in Table 1 illustrates the fundamental changes imparted by a single fluorine atom. The increased lipophilicity of Compound B, while potentially beneficial for membrane permeation, necessitates careful consideration of its reduced aqueous solubility, which could impact formulation and bioavailability.
In Vitro Biological Activity: Unveiling the Impact of Fluorination
To assess the biological implications of fluorinating the pivalamide scaffold, a series of standard in vitro assays are indispensable. The following sections detail the methodologies and present representative data for our comparative compounds.
Metabolic Stability Assessment
Causality Behind Experimental Choice: The primary rationale for fluorinating the tert-butyl group is to block a potential site of metabolic oxidation. An in vitro metabolic stability assay using human liver microsomes (HLM) provides a direct measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (Compound A or B) and control compounds (e.g., a known stable and a known unstable compound) in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Comparative Data:
| Parameter | Compound A (Non-fluorinated) | Compound B (Fluorinated) |
| In Vitro Half-life (t½, min) | 25 | > 120 |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | < 5.8 |
Table 2: Metabolic Stability of Compound A and Compound B in Human Liver Microsomes.
The results clearly demonstrate the profound effect of fluorination on metabolic stability. Compound B exhibits a significantly longer half-life, indicating its resistance to metabolism. This is a crucial improvement for developing a drug with a favorable pharmacokinetic profile.
Cell Permeability Assessment
Causality Behind Experimental Choice: A drug's ability to cross cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane permeability. It is a cost-effective method to assess the impact of physicochemical changes, such as increased lipophilicity due to fluorination, on a compound's ability to diffuse across a lipid barrier.[4]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA "Sandwich":
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution in buffer (pH 7.4) to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Add the diluted test compound solution to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_A / [drug]_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Comparative Data:
| Parameter | Compound A (Non-fluorinated) | Compound B (Fluorinated) |
| Permeability (Pe, 10⁻⁶ cm/s) | 5.8 | 8.2 |
Table 3: Cell Permeability of Compound A and Compound B in the PAMPA Assay.
The increased lipophilicity of Compound B translates to enhanced passive permeability, as indicated by the higher Pe value. This suggests that the fluorinated analog may have better oral absorption.
Cytochrome P450 (CYP) Inhibition
Causality Behind Experimental Choice: While fluorination can block metabolism at a specific site, it is crucial to assess whether the modified compound inhibits major CYP isoforms. CYP inhibition can lead to drug-drug interactions (DDIs), a significant safety concern. A fluorogenic CYP inhibition assay is a rapid and sensitive method to screen for potential inhibitory activity against key human CYP enzymes.[5]
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
-
Reagent Preparation:
-
Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and their corresponding fluorogenic substrates.
-
Prepare a 10 mM stock solution of the test compound and known inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the CYP enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and an NADPH-regenerating system.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.
-
Comparative Data:
| CYP Isoform | Compound A (IC₅₀, µM) | Compound B (IC₅₀, µM) |
| CYP3A4 | > 50 | > 50 |
| CYP2D6 | 22.5 | 35.1 |
| CYP2C9 | > 50 | > 50 |
Table 4: CYP450 Inhibition Profile of Compound A and Compound B.
In this representative example, neither compound shows significant inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2C9. While there is weak inhibition of CYP2D6, the fluorinated Compound B is slightly less inhibitory than its non-fluorinated counterpart. This suggests that in this case, fluorination does not introduce a significant DDI liability.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the potential biological relevance of these compounds, the following diagrams have been generated.
Caption: A streamlined workflow for the comparative analysis of fluorinated and non-fluorinated pivalamides.
Let us assume our hypothetical pivalamide derivatives are designed as inhibitors of the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory diseases. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from cytokines and growth factors.[6]
Caption: Inhibition of the JAK-STAT signaling pathway by a fluorinated pivalamide derivative.
Conclusion: A Strategic Advantage in Drug Design
The comparative analysis of Compound A and Compound B provides a clear illustration of the strategic advantages offered by fluorination in the context of pivalamide-containing drug candidates. The introduction of a fluorine atom to the metabolically susceptible tert-butyl group resulted in a dramatic improvement in metabolic stability, a key determinant of a drug's in vivo half-life and overall exposure. Furthermore, the increased lipophilicity of the fluorinated analog led to enhanced passive permeability without introducing a significant liability for CYP450 inhibition.
While this guide presents a representative case study, the principles discussed are broadly applicable across various therapeutic targets and chemical scaffolds. The decision to incorporate fluorine should always be data-driven, considering the specific goals of the drug discovery program and the potential trade-offs, such as altered solubility. However, when judiciously applied, fluorination remains one of the most powerful and effective strategies for optimizing the biological activity and pharmacokinetic properties of small molecule therapeutics.
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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MDPI. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel N-(2-Bromo-5-fluorophenyl)pivalamide-Based Inhibitors
In the landscape of modern drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. For researchers working with novel compound series, such as those based on the N-(2-bromo-5-fluorophenyl)pivalamide scaffold, a thorough understanding of their cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of preclinical characterization. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, comparing various state-of-the-art methodologies to enable informed experimental choices.
The Imperative of Selectivity Profiling
The journey of a promising inhibitor from bench to bedside is paved with rigorous testing, and a critical early milestone is the assessment of its selectivity. An inhibitor that engages with unintended targets, or "off-targets," can lead to a cascade of undesirable consequences, from misleading experimental results in basic research to severe adverse drug reactions in clinical trials. For novel chemical matter like N-(2-bromo-5-fluorophenyl)pivalamide-based inhibitors, where the polypharmacology is unknown, a systematic evaluation of cross-reactivity is essential.
This guide will navigate through a multi-tiered approach to inhibitor selectivity profiling, starting from broad, high-throughput screening to more focused, cell-based validation assays. We will delve into the principles behind each technique, provide detailed protocols, and compare their respective strengths and limitations.
Tier 1: Broad-Spectrum Kinase Profiling
A significant portion of small molecule inhibitors is designed to target protein kinases due to their central role in cellular signaling and their druggability. Therefore, a logical first step in assessing the cross-reactivity of a novel inhibitor is to screen it against a large panel of kinases.
Rationale and Experimental Choice
Large-scale kinase profiling panels, often encompassing a significant portion of the human kinome, offer a broad and unbiased view of an inhibitor's selectivity at the biochemical level.[1][2] These services, provided by specialized contract research organizations (CROs), utilize robust and high-throughput assay formats, typically radiometric or fluorescence-based, to measure the inhibitor's effect on the enzymatic activity of each kinase in the panel.[3][4]
The primary objective of this initial screen is to identify any potent off-target kinase interactions that may warrant further investigation. A common approach is to perform a primary screen at a single, relatively high concentration of the inhibitor (e.g., 1 or 10 µM) to cast a wide net for potential interactions.
Data Presentation: Comparative Kinase Inhibition Profile
The results of a broad-spectrum kinase screen are typically presented as a percentage of inhibition for each kinase at the tested concentration. This data can be effectively summarized in a table for clear comparison.
| Kinase Target | % Inhibition at 1 µM Inhibitor X | % Inhibition at 1 µM Inhibitor Y |
| Target Kinase A | 95% | 98% |
| Off-Target Kinase B | 85% | 30% |
| Off-Target Kinase C | 15% | 10% |
| ... | ... | ... |
Table 1: Example data from a primary kinase panel screen for two hypothetical N-(2-Bromo-5-fluorophenyl)pivalamide-based inhibitors (Inhibitor X and Inhibitor Y).
Following the primary screen, any significant "hits" (e.g., >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each of these off-target kinases. This provides a quantitative measure of the inhibitor's potency against these unintended targets.
Experimental Workflow: Large-Scale Kinase Profiling
Caption: Workflow for broad-spectrum kinase profiling.
Tier 2: Cellular Target Engagement Assays
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment within a living cell. Cellular target engagement assays are therefore a crucial next step to confirm that the inhibitor interacts with its intended and unintended targets in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7]
Rationale and Experimental Choice
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding inhibitor, this curve will shift to higher temperatures.[6][8][9] This allows for the direct assessment of target engagement in the cellular milieu, without the need for modified inhibitors or engineered proteins.
The key advantage of CETSA is its ability to validate off-target interactions identified in biochemical screens and to discover novel off-targets that may not have been present in the initial screening panel.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the N-(2-bromo-5-fluorophenyl)pivalamide-based inhibitor or vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[5]
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through various methods, such as freeze-thaw cycles or the addition of a lysis buffer.[5]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[6]
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the target protein and suspected off-target proteins remaining in the soluble fraction using a suitable method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Data Presentation: CETSA Melting Curves
The results of a CETSA experiment are best visualized by plotting the normalized amount of soluble protein against temperature for both the vehicle- and inhibitor-treated samples.
Caption: Example CETSA melting curves.
Tier 3: Unbiased Proteome-Wide Off-Target Identification
For a truly comprehensive understanding of an inhibitor's cross-reactivity, unbiased, proteome-wide approaches are the gold standard. These methods aim to identify all the proteins in the proteome that interact with the inhibitor, without any prior assumptions. Chemical proteomics is a powerful tool for this purpose.[10][11]
Rationale and Experimental Choice
Chemical proteomics strategies typically involve immobilizing the inhibitor on a solid support (e.g., beads) to create an affinity matrix.[12] This matrix is then used to "pull down" interacting proteins from a cell lysate. The captured proteins are subsequently identified and quantified using mass spectrometry.[10] This approach can reveal unexpected off-targets that belong to different protein families and would have been missed by a kinase-centric screen.
An alternative and increasingly popular method is proteome-wide CETSA (also known as thermal proteome profiling or TPP), which combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to inhibitor treatment.
Experimental Workflow: Affinity-Based Chemical Proteomics
Caption: Workflow for affinity-based chemical proteomics.
Data Presentation: Volcano Plot of Interacting Proteins
The large datasets generated by proteome-wide studies are often visualized using a volcano plot, which displays the statistical significance (p-value) versus the magnitude of change (fold-change) for each identified protein.
| Protein ID | Fold-Change (Inhibitor/Control) | -log10(p-value) |
| Target Protein A | 10.2 | 5.8 |
| Off-Target Protein X | 8.5 | 4.9 |
| Non-specific Binder Y | 1.2 | 0.5 |
| ... | ... | ... |
Table 2: Example data from a chemical proteomics experiment.
Conclusion: An Integrated Approach to De-risking Novel Inhibitors
The characterization of cross-reactivity for novel inhibitors, such as those derived from the N-(2-bromo-5-fluorophenyl)pivalamide scaffold, is a critical and multi-faceted process. There is no single "best" method; rather, a strategic and tiered combination of the approaches outlined in this guide will provide the most comprehensive and reliable assessment of an inhibitor's selectivity.
By starting with a broad biochemical screen, followed by cell-based validation of on- and off-targets, and culminating in an unbiased proteome-wide analysis, researchers can build a robust selectivity profile. This detailed understanding of the inhibitor's interactions within the proteome is indispensable for advancing a compound through the drug discovery pipeline and for ensuring its ultimate safety and efficacy.
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ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
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PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)-N-pentylacetamide. PubChem. Available at: [Link]
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PubChem. (n.d.). N-(5-bromo-2-pyridinyl)-2-cycloheptylacetamide. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)-N-cyclopentylacetamide. PubChem. Available at: [Link]
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A Comparative Benchmarking Guide to N-(2-Bromo-5-fluorophenyl)pivalamide-Derived Palladacycles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient, robust, and versatile catalysts is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Within this field, the design and selection of the palladium precatalyst are critical determinants of a reaction's success. This guide provides an in-depth technical comparison of catalyst systems derived from N-(2-Bromo-5-fluorophenyl)pivalamide, benchmarking their performance against widely-used, commercially available alternatives.
N-(2-Bromo-5-fluorophenyl)pivalamide belongs to a class of N-acyl-2-haloanilines that serve as precursors to highly stable and active palladacycle precatalysts. The inherent structural features of these palladacycles, particularly the C-N-Pd-X framework, offer a unique combination of stability and reactivity, making them attractive for a range of cross-coupling applications. This guide will focus on the Suzuki-Miyaura coupling as a benchmark reaction to objectively evaluate the performance of these catalyst systems.
The Contenders: A Trio of Precatalyst Philosophies
For a comprehensive and objective comparison, we will evaluate the performance of a palladacycle derived from an N-acyl-2-bromoaniline scaffold, analogous to what would be formed from N-(2-Bromo-5-fluorophenyl)pivalamide, against two of the most successful and widely adopted classes of palladium precatalysts: Buchwald G3 precatalysts and PEPPSI precatalysts.
-
N-Acyl-2-bromoaniline-Derived Palladacycle (Hypothesized): These palladacycles are formed via oxidative addition of a Pd(0) source to the C-Br bond of the N-acyl-2-bromoaniline, followed by intramolecular coordination of the amide oxygen or nitrogen to the palladium center. This creates a stable, well-defined precatalyst that can be readily activated under catalytic conditions. Their stability is a key advantage, often allowing for handling under aerobic conditions.[1][2]
-
Buchwald G3-XPhos Precatalyst: This third-generation precatalyst from the Buchwald group features a highly effective biarylphosphine ligand (XPhos) coordinated to a palladium center that is part of a carbazole-derived scaffold.[3][4] A key design feature is its rapid and quantitative activation to the active monoligated Pd(0) species under mild conditions, which is crucial for the coupling of challenging substrates.[5][6]
-
PEPPSI™-IPr Precatalyst: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by Organ and coworkers, are characterized by a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing, yet labile, pyridine ligand.[7] These precatalysts are renowned for their exceptional thermal stability and resistance to air and moisture, making them highly user-friendly.[7]
Performance Benchmark: The Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
To provide a standardized comparison, we will consider a well-established benchmark reaction: the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a good measure of catalytic efficacy due to the relatively inert nature of the C-Cl bond compared to C-Br or C-I bonds.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Source(s) |
| N-Acyl-2-bromoaniline Palladacycle (representative) | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95 (estimated) | ~95 | ~8 | [1][2] (inferred) |
| Buchwald G3-XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 2 | >99 | >198 | >99 | [5] |
| PEPPSI-IPr | 1 | KOtBu | i-PrOH | 80 | 1 | 98 | 98 | 98 | [7] |
Causality Behind Experimental Choices and Performance
The choice of base, solvent, and temperature is intimately linked to the nature of the precatalyst and the mechanism of the Suzuki-Miyaura reaction.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of a strong base like KOtBu with PEPPSI-IPr in isopropanol is effective and common for NHC-ligated systems.[7] For Buchwald precatalysts, phosphate bases like K₃PO₄ are often preferred as they are effective in promoting the reaction while minimizing side reactions.[5] Carbonate bases are milder and are often used with palladacycles, especially when substrates are sensitive to stronger bases.[1]
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction rate. The use of protic solvents like isopropanol or aqueous mixtures can facilitate the activation of the boronic acid. Aprotic solvents like toluene and dioxane are also widely used and are often chosen for their higher boiling points, allowing for reactions to be run at elevated temperatures.
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of less reactive aryl chlorides. However, highly active catalysts like Buchwald G3-XPhos can often promote these reactions at lower temperatures.[5]
Experimental Protocol: A Self-Validating System for Benchmarking
To allow for independent verification and comparison, the following detailed protocol for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid is provided.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium precatalyst (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg)
-
Solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent mixture via syringe, followed by the 4-chlorotoluene.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Rationale for Critical Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalyst longevity and optimal performance.
-
Flame-Drying Glassware: This removes adsorbed water, which can interfere with the reaction, particularly with certain bases and precatalysts.
-
Order of Addition: Adding the solid reagents first, followed by the liquids, helps to ensure a homogeneous reaction mixture from the start.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the benchmark Suzuki-Miyaura coupling reaction.
Mechanistic Insights: A Tale of Three Catalytic Cycles
The differing performance of these precatalysts can be attributed to their distinct mechanisms of activation and the nature of the active catalytic species.
1. N-Acyl-2-bromoaniline-Derived Palladacycle:
The palladacycle itself is a Pd(II) species and must be reduced to Pd(0) to enter the catalytic cycle. This reduction can occur via several pathways, often involving the boronic acid or an amine impurity acting as a reductant. Once the active L-Pd(0) species is formed, it enters the canonical Suzuki-Miyaura cycle. The N-acyl aniline ligand, which is released during the activation, can potentially re-coordinate to the palladium center, influencing the catalytic activity.
2. Buchwald G3-XPhos Precatalyst:
The G3 precatalysts are designed for rapid activation. The activation is base-assisted and involves the reductive elimination of a carbazole derivative from the Pd(II) center, generating a highly reactive, monoligated Pd(0)-phosphine species. This efficient generation of the active catalyst is a key reason for its high performance.[3]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
